Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate
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Overview
Description
Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate typically involves the reaction of 4-methylindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The indole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-Indolyl)-2-oxoacetate
- Ethyl 2-(4-Methyl-3-indolyl)-2-oxoacetate
- Methyl 2-(4-Methyl-2-indolyl)-2-oxoacetate
Uniqueness
Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate is unique due to the specific positioning of the methyl group on the indole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(4-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(7)8(6-13-9)11(14)12(15)16-2/h3-6,13H,1-2H3 |
InChI Key |
RUDMXOUURPIHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)C(=O)OC |
Origin of Product |
United States |
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